molecular formula C22H30N2O B5089584 1-benzyl-4-(4-butoxybenzyl)piperazine

1-benzyl-4-(4-butoxybenzyl)piperazine

Cat. No. B5089584
M. Wt: 338.5 g/mol
InChI Key: HQNQCQQZWCQYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(4-butoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(4-butoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its therapeutic effects in the treatment of neurological disorders. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
1-benzyl-4-(4-butoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may contribute to its therapeutic effects in the treatment of neurological disorders. It has also been shown to reduce the levels of certain inflammatory markers, which may explain its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-4-(4-butoxybenzyl)piperazine in lab experiments is its potential therapeutic applications in various fields of research. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-benzyl-4-(4-butoxybenzyl)piperazine. One area of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Further studies are also needed to better understand its mechanism of action and to explore its potential as a drug candidate.

Synthesis Methods

The synthesis of 1-benzyl-4-(4-butoxybenzyl)piperazine involves the reaction of piperazine with benzyl chloride and 4-butoxybenzyl chloride in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Scientific Research Applications

1-benzyl-4-(4-butoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

1-benzyl-4-[(4-butoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-2-3-17-25-22-11-9-21(10-12-22)19-24-15-13-23(14-16-24)18-20-7-5-4-6-8-20/h4-12H,2-3,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNQCQQZWCQYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.